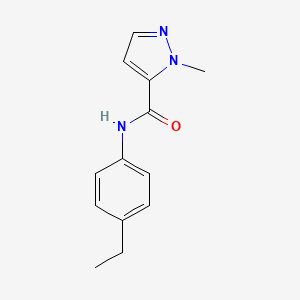![molecular formula C16H20ClNO B5366225 N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. This compound belongs to the family of indazole-based synthetic cannabinoids, which have been reported to have a wide range of pharmacological effects on the human body.
Mecanismo De Acción
The exact mechanism of action of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood. However, it is believed to act as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are responsible for the pleasurable effects of the drug.
Biochemical and Physiological Effects:
This compound has been reported to have a wide range of biochemical and physiological effects on the human body. It has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. It has also been reported to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has several advantages for use in lab experiments. It has a high potency and produces intense psychoactive effects, which makes it useful for studying the effects of cannabinoids on the human body. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects.
Direcciones Futuras
There are several future directions for the study of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of research could focus on the development of new synthetic cannabinoids that have reduced potential for abuse and addiction. Another area of research could focus on the development of new therapeutic agents that target the CB1 receptor, which could be used to treat a wide range of medical conditions, including chronic pain and inflammation.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. It has been widely studied for its pharmacological effects on the human body, and has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects. There are several future directions for the study of this compound, including the development of new synthetic cannabinoids and therapeutic agents that target the CB1 receptor.
Métodos De Síntesis
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is synthesized through a multistep process that involves the reaction of various reagents and solvents. The first step involves the synthesis of the indazole core, which is achieved through the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone. The resulting intermediate is then reacted with a substituted benzyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been widely studied for its pharmacological effects on the human body. It has been reported to have a high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. Studies have shown that this compound produces potent analgesic effects, as well as anti-inflammatory and antiemetic effects.
Propiedades
IUPAC Name |
N-methyl-1-[4-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-3-5-15(6-4-13)12-18-16-9-7-14(8-10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSDTBSTVIQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)


![N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)

![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5366199.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)

![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)
